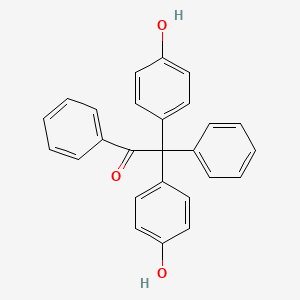
2,2-Bis(4-hydroxyphényl)-1,2-diphényléthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is an organic compound with the chemical formula C27H22O3. It is a derivative of diphenylethanone and contains two hydroxyphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of high-performance materials, including resins, coatings, and adhesives.
Mécanisme D'action
Target of Action
It’s worth noting that the compound’s structure is similar to that of bisphenol a (bpa), which is known to interact with estrogen receptors
Mode of Action
Based on its structural similarity to bpa, it may exhibit endocrine-disrupting properties . This means it could potentially interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Biochemical Pathways
Bpa, a structurally similar compound, has been shown to interfere with various hormonal pathways, including estrogen and thyroid hormone pathways
Result of Action
Given its structural similarity to bpa, it might potentially cause cellular toxicities and diseases at extremely low doses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interaction with its targets. For instance, BPA degradation has been shown to be influenced by various environmental conditions . Similar factors might also influence the action of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone are complex. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit O-GlcNAcase activity in PC12 cells
Cellular Effects
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to alter neural stem cell proliferation and differentiation in the rat brain, with these effects being dependent on the Wnt/β-Catenin signaling pathway . It also has the potential to alter several body mechanisms, including the immune system, neuroendocrine process, and reproductive mechanism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone can vary with different dosages in animal models. For example, it has been shown to have toxic or adverse effects at high doses
Metabolic Pathways
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone can be synthesized through the condensation reaction of benzophenone with phenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The crude product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): A widely used industrial chemical with similar structural features but different applications and properties.
Bisphenol F (BPF): Another bisphenol compound with distinct chemical and physical properties.
Bisphenol S (BPS): Known for its use as a substitute for BPA in various applications.
Uniqueness
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is unique due to its specific structural arrangement and the presence of both hydroxyphenyl and diphenylethanone moieties. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2,2-bis(4-hydroxyphenyl)-1,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O3/c27-23-15-11-21(12-16-23)26(20-9-5-2-6-10-20,22-13-17-24(28)18-14-22)25(29)19-7-3-1-4-8-19/h1-18,27-28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGBOSFURUZFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747175 |
Source


|
| Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23916-51-0 |
Source


|
| Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)




![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)



![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
